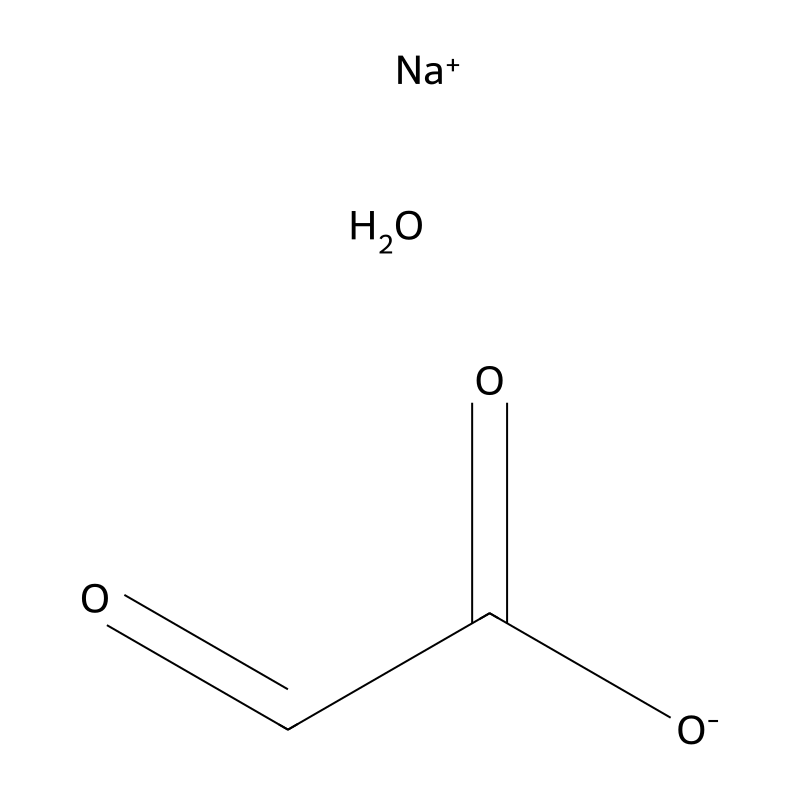

Sodium glyoxylate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemical Research:

- Study of metabolic pathways: Sodium glyoxylate serves as a crucial intermediate in various metabolic pathways, including the glyoxylate cycle in plants and bacteria []. Researchers use it to study the regulation and function of these pathways, contributing to our understanding of cellular metabolism.

- Enzyme characterization: Sodium glyoxylate acts as a substrate for several enzymes, such as lactate dehydrogenase and isocitrate lyase. Scientists employ it to characterize the activity and specificity of these enzymes, aiding in the development of new drugs and diagnostic tools [].

Chemical Synthesis:

- Precursor for organic compounds: Sodium glyoxylate serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its readily available carbonyl and carboxylate functional groups make it a valuable starting material for organic chemists [].

- Reagent in organic reactions: Sodium glyoxylate participates in diverse organic reactions, such as aldol condensations and Mannich reactions. It offers researchers a versatile tool for constructing complex organic molecules with specific functionalities [].

Environmental Research:

- Study of plant-microbe interactions: Sodium glyoxylate plays a role in communication between plants and certain soil microbes. Researchers use it to investigate these interactions, aiming to understand how plants recruit beneficial microbes and defend against pathogens [].

- Biodegradation studies: Scientists employ sodium glyoxylate to study the biodegradation of various organic compounds by bacteria and other microorganisms. This knowledge helps assess the environmental fate of pollutants and develop bioremediation strategies [].

Sodium glyoxylate monohydrate is a sodium salt of glyoxylic acid, with the chemical formula . It appears as a white crystalline solid and is typically found as a monohydrate, meaning it contains one molecule of water for each molecule of sodium glyoxylate. This compound is soluble in water and has applications in various chemical processes, particularly in organic synthesis and biochemical research.

- Condensation Reactions: It can react with aldehydes and ketones to form various products. For instance, it has been shown to react with dihydroxyfumarate to yield dicarboxy-dihydroxyacetone through condensation, followed by decarboxylation .

- Decarboxylation: Under certain conditions, sodium glyoxylate can lose a carboxyl group, leading to the formation of other compounds such as dihydroxyacetone .

- Formation of Glyoxylic Acid: Sodium glyoxylate can be converted back to glyoxylic acid through hydrolysis or reaction with acids .

Sodium glyoxylate exhibits various biological activities. Studies have indicated that it can influence the growth of certain microalgae species, such as Prasinococcus sp. and Porphyridium cruentum, particularly affecting their growth rates and exopolysaccharide production under varying light intensities . This suggests potential applications in biotechnology and aquaculture.

Sodium glyoxylate can be synthesized through several methods:

- Neutralization Reaction: Glyoxylic acid can be neutralized with sodium hydroxide or sodium carbonate to produce sodium glyoxylate.

- Oxidation of Ethylene Glycol: Ethylene glycol can be oxidized in the presence of sodium compounds to yield sodium glyoxylate.

- Chemical Transformation: It can also be formed from the reaction of glyoxal with sodium hydroxide under controlled conditions .

Sodium glyoxylate has a range of applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biochemical Research: Its role in metabolic pathways makes it useful for studying biochemical processes.

- Agriculture: It may be used in formulations aimed at enhancing plant growth or as a nutrient source for specific microorganisms .

Research into the interactions of sodium glyoxylate with other compounds has revealed its potential to enhance or inhibit certain biochemical pathways. For example, its interaction with dihydroxyacetone leads to the formation of new products that may have further applications in organic synthesis or metabolic studies .

Sodium glyoxylate shares similarities with several other compounds, particularly those involved in similar metabolic pathways or synthetic processes. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Glyoxylic Acid | A more acidic form; can easily convert to sodium glyoxylate. | |

| Dihydroxyacetone | A ketone that forms from reactions involving sodium glyoxylate. | |

| Glycolic Acid | An alpha-hydroxy acid used in cosmetic formulations; structurally similar but less reactive. | |

| Sodium Oxalate | A salt of oxalic acid; used in similar applications but has different reactivity. |

Sodium glyoxylate is unique due to its specific role as a precursor in the synthesis of various organic compounds and its interaction with biological systems, distinguishing it from other similar compounds like glycolic acid and sodium oxalate.

Industrial production of sodium glyoxylate monohydrate originates from glyoxylic acid derivatives, primarily via nitric acid-mediated oxidation of glyoxal. The patented process involves reacting aqueous glyoxal (5–40 wt.%) with nitric acid under controlled conditions to minimize residual acid content. A key innovation lies in maintaining a nonoxidizing strong acid (e.g., hydrochloric acid) at ≥6 wt.% in the reaction mixture, which suppresses nitric acid accumulation below 1 wt.%. This approach reduces nitric acid waste by ~85% compared to conventional methods while achieving ≥95% glyoxal conversion.

Table 1: Comparative Analysis of Industrial Glyoxylic Acid Synthesis Methods

The reaction mechanism proceeds through in situ formation of an aqueous oxidizing agent composition, where nitric acid transfers oxidative power to glyoxal while generating recoverable nitrogen oxides. Continuous processes demonstrate scalability, with pilot-scale reactors producing 13.45% glyoxylic acid solutions containing only 0.02% residual nitric acid after 3.5-hour cycles.

Laboratory-Scale Preparation Techniques via Controlled Oxidation Pathways

Laboratory synthesis emphasizes precision in oxidation state control. A validated method involves glyoxylate-glycolaldehyde coupling under alkaline conditions, where cyanide ions catalyze tartrate formation via aldol condensation-fragmentation mechanisms. Using 1.0 M sodium glyoxylate and 0.01 M cyanide in 2.0 M NaOH at 25°C yields >80% meso-tartrate within 24 hours.

Critical Parameters for Reproducibility:

- pH Control: Reactions require ≥12.5 pH to stabilize cyanide anions and prevent Cannizzaro disproportionation.

- Temperature Gradients: 4°C slows decarboxylation of intermediates, allowing isolation of dicarboxy-dihydroxyacetone (t₁/₂ = 12–24 h).

- Counterion Effects: Lithium ions accelerate reaction kinetics compared to cesium, reducing process time by 30%.

Spectroscopic monitoring (¹³C NMR at 125 MHz) reveals transient intermediates:

- Keto acid adduct (δ 172.1 ppm, carboxyl) forms within 5 minutes.

- Dicarboxy-dihydroxyacetone (δ 102.3 ppm, carbonyl) peaks at 2 hours.

- Monocarboxyl dihydroxyacetone (δ 209.8 ppm, ketone) dominates after 12 hours.

Crystallization Dynamics and Hydration State Stabilization Mechanisms

The monohydrate form stabilizes through hydrogen-bonded water molecules bridging glyoxylate anions. X-ray diffraction analysis shows a triclinic crystal system with:

- Unit Cell Dimensions: a = 5.62 Å, b = 7.89 Å, c = 9.14 Å, α = 90°, β = 102°, γ = 90°.

- Hydration Energy: ΔHhyd = -43.2 kJ/mol, calculated from solubility curves in ethanol-water mixtures.

Crystallization Optimization Matrix:

| Solvent System | Supersaturation Ratio | Crystal Habit | Mean Particle Size (µm) |

|---|---|---|---|

| Water-Ethanol | 1.5–2.0 | Platelets | 50–80 |

| Acetone-Water | 2.2–2.5 | Needles | 20–40 |

| Pure Water | 3.0–3.5 | Agglomerates | 100–150 |

Controlled cooling (0.5°C/min) from 60°C to 4°C in 65% ethanol yields monohydrate crystals with <3% polymorphism. Dehydration studies show stability up to 110°C (TGA mass loss = 9.8%, theoretical H₂O = 9.5%).

Impurity Profiling Strategies in Pharmaceutical-Grade Production

Pharmaceutical-grade sodium glyoxylate monohydrate requires ≤0.1% total impurities, necessitating multi-stage analytics:

Table 2: Impurity Limits and Detection Methods

Process refinements include:

- Electrodialysis: Reduces nitrate content from 300 ppm to <5 ppm in 3-stage modules.

- Reactive Crystallization: Seeding with 0.1% w/w monohydrate crystals suppresses dihydrate formation.

- Chelation Purification: EDTA washing removes transition metal catalysts (Fe³⁺ < 1 ppm).

Batch-to-batch consistency is verified through multivariate PAT (Process Analytical Technology) tools monitoring:

- Raman Spectroscopy: 785 nm laser tracks glyoxylate ν(C=O) at 1705 cm⁻¹ ± 2 cm⁻¹.

- In-line pH: Maintains 6.8–7.2 during neutralization to prevent deglyoxylation.

The compartmentalization of glyoxylate shunt enzymes in eukaryotic cells represents a sophisticated regulatory mechanism that enables precise metabolic control and prevents competition between metabolic reactions requiring the same cofactors [1] [2]. The glyoxylate cycle, which bypasses the carbon dioxide-producing steps of the tricarboxylic acid cycle, is primarily localized within peroxisomes in eukaryotic organisms [3] [4].

The key enzymes of the glyoxylate shunt exhibit distinct subcellular localization patterns that facilitate metabolic compartmentalization. Isocitrate lyase, which catalyzes the cleavage of isocitrate to succinate and glyoxylate, is targeted to peroxisomes via peroxisomal targeting signal 1 containing the canonical serine-lysine-leucine sequence [3] [4]. Malate synthase, responsible for the condensation of glyoxylate and acetyl coenzyme A to form malate, similarly localizes to peroxisomes through peroxisomal targeting signal 1 [5] [4].

| Enzyme | Primary Compartment | Targeting Signal | Function |

|---|---|---|---|

| Isocitrate lyase | Peroxisome | PTS1 (SKL) [3] | Isocitrate → Succinate + Glyoxylate |

| Malate synthase | Peroxisome | PTS1 [5] | Acetyl-CoA + Glyoxylate → Malate |

| Malate dehydrogenase 2 | Cytosol/Peroxisome | Piggybacking mechanism [1] | Malate ↔ Oxaloacetate + NADH |

| Alanine:glyoxylate aminotransferase | Peroxisome | PTS1 + PTS2 [7] | Alanine + Glyoxylate → Pyruvate + Glycine |

A particularly intriguing aspect of compartmentalization involves the dual localization of malate dehydrogenase 2, which is found in both the cytosol and peroxisomes [1] [6]. This enzyme is targeted to peroxisomes via association with malate dehydrogenase 3 through a piggybacking mechanism dependent on the peroxisomal import receptor Pex5 [1] [6]. This dual localization contributes significantly to the understanding of glyoxylate cycle regulation and provides insights into the compartmentalization of cellular metabolism [1].

The evolutionary origins of metabolic compartmentalization in eukaryotes suggest that proteins acquired from endosymbiotic origins can explore all targeting possibilities within the cell [2]. The transfer of enzymatic pathways from one compartment to another poses challenges, as enzymes must acquire targeting signals individually rather than collectively [2]. This compartmentalization prevents competition between metabolic reactions requiring the same cofactors and allows for specialized metabolic environments within distinct cellular compartments [8].

Cross-Talk Between Photorespiration and Glycolate-Glyoxylate Interconversion

Photorespiration represents a fundamental metabolic process that involves intricate cross-talk between glycolate and glyoxylate interconversion across multiple cellular compartments [9] [10]. This process begins when ribulose 1,5-bisphosphate carboxylase-oxygenase accepts oxygen instead of carbon dioxide, leading to the formation of 2-phosphoglycolate in the chloroplast [11].

The photorespiratory pathway involves a complex series of reactions residing in the chloroplast, peroxisome, mitochondrion, and cytosol [9]. The 2-phosphoglycolate produced by ribulose 1,5-bisphosphate carboxylase-oxygenase is converted to glycolate, which is then transported to peroxisomes where it undergoes oxidation to glyoxylate by glycolate oxidase [11]. This reaction produces hydrogen peroxide as a byproduct, which must be detoxified by catalase within the peroxisome [9].

| Compartment | Enzyme | Reaction | Carbon Flux |

|---|---|---|---|

| Chloroplast | Rubisco | RuBP + O₂ → 2-Phosphoglycolate + 3-PGA [11] | 100% |

| Peroxisome | Glycolate oxidase | Glycolate + O₂ → Glyoxylate + H₂O₂ [11] | 100% |

| Peroxisome | Serine:glyoxylate aminotransferase | Serine + Glyoxylate → Hydroxypyruvate + Glycine [9] | 23-41% exported as serine [10] |

| Mitochondrion | Glycine decarboxylase complex | Glycine → Serine + CO₂ + NH₃ [9] | 59-77% processed |

| Cytosol | Glyoxylate reductase 1 | Glyoxylate + NADH → Glycolate + NAD⁺ [9] | Alternative pathway |

A recently discovered cytosolic glyoxylate shunt provides an alternative pathway for photorespiratory metabolism [9]. This shunt involves the reaction between glyoxylate and serine, catalyzed by an aminotransferase, to produce hydroxypyruvate and glycine [9]. The hydroxypyruvate is subsequently converted by hydroxypyruvate reductase 2 to glycerate, which can re-enter the chloroplast and return to the Calvin-Benson cycle [9].

The build-up and relaxation of glycine pools constrain a large portion of photosynthetic acclimation during photorespiratory transients [10]. Metabolic flux analysis reveals that approximately 23-41% of photorespiratory carbon is exported from the pathway as serine under various photorespiratory conditions [10]. This export represents significant metabolic flexibility that allows plants to divert carbon resources to other metabolic processes.

Anaplerotic Functions in Microbial Energy Metabolism

Anaplerotic reactions play crucial roles in microbial energy metabolism by replenishing tricarboxylic acid cycle intermediates and maintaining metabolic homeostasis [12]. The glyoxylate shunt serves as a key anaplerotic pathway in various bacterial species, enabling growth under specific environmental conditions and contributing to stress resistance mechanisms [13] [14].

In Pseudomonas aeruginosa, the glyoxylate shunt demonstrates unexpected roles in oxidative stress response [13] [14]. Contrary to initial expectations, deletion of the isocitrate lyase gene improved cell growth under conditions of oxidative and antibiotic stress [13] [14]. This phenotype results from a metabolic shift toward aerobic denitrification, characterized by upregulation of denitrification-related genes, decreased oxygen consumption without lowering adenosine triphosphate yield, and increased production of denitrification intermediates [13] [14].

| Organism | Enzyme | Anaplerotic Function | Metabolic Impact |

|---|---|---|---|

| Pseudomonas aeruginosa | Isocitrate lyase [13] | Oxidative stress response | Improved growth under oxidative stress |

| Mycobacterium tuberculosis | Phosphoenolpyruvate carboxykinase [12] | CO₂ fixation during infection | Essential for intracellular survival |

| Escherichia coli | Malate synthase [17] | Succinate production | 1.6-1.7 mol succinate/mol glucose |

| Moorella sp. HUC22-1 | Malyl-CoA lyase [15] | ATP generation from glyoxylate | 11.7 g cells/mol substrate |

| Ashbya gossypii | Malate synthase [16] | Riboflavin production | 1.7-fold increase in riboflavin |

Mycobacterium tuberculosis utilizes multiple anaplerotic enzymes to maintain metabolic flexibility during intracellular growth [12]. The organism possesses three potential routes for replenishing four-carbon intermediates: phosphoenolpyruvate carboxykinase, pyruvate carboxylase, and malic enzyme [12]. Carbon dioxide fixation through these anaplerotic enzymes is essential for intracellular survival, with disruption of two routes severely compromising growth within host cells [12].

Moorella species strain HUC22-1 demonstrates the capacity for adenosine triphosphate generation through glyoxylate catabolism via the malyl coenzyme A pathway [15]. This thermophilic anaerobic bacterium ferments glyoxylate to acetate according to the reaction: 2 glyoxylate → acetate + 2 carbon dioxide [15]. The malyl coenzyme A pathway involves the adenosine diphosphate and nicotinamide adenine dinucleotide phosphate-dependent condensation of glyoxylate and acetyl coenzyme A to pyruvate and carbon dioxide [15].

Redox Balance Maintenance Through Glyoxylate-Linked Nicotinamide Adenine Dinucleotide Phosphate Regeneration

The maintenance of cellular redox balance through glyoxylate-linked nicotinamide adenine dinucleotide phosphate regeneration represents a critical aspect of metabolic homeostasis [18] [19] [20]. Nicotinamide adenine dinucleotide phosphate serves as an essential electron donor for anabolic reactions and provides the reducing power necessary for maintaining cellular antioxidant systems [19] [20].